molecular formula C13H13F3N2O2 B5474241 2,2,2-trifluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

2,2,2-trifluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B5474241
M. Wt: 286.25 g/mol
InChI Key: SFZDYZZYPDGADB-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a useful research compound. Its molecular formula is C13H13F3N2O2 and its molecular weight is 286.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.09291215 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Xanthate-Transfer Approach to α-Trifluoromethylamines: In a study exploring xanthate transfer and trifluoromethylamines, fluorinated derivatives like 2,2,2-trifluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide are highlighted for their role in producing biologically active compounds through radical additions and indolines, emphasizing the importance of waste disposal in these processes (Gagosz & Zard, 2006).
  • IR Spectrum Analysis by Density Functional Theory: A study used Gaussian 09 software for geometry optimization of molecules like this compound, providing insights into its stable configuration and IR spectral analysis (Su Xue-ju, 2015).

Potential Biological Applications

  • Antiplasmodial Properties: Research on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, similar in structure to this compound, revealed potential in vitro antiplasmodial properties against Plasmodium falciparum, with a focus on its interaction with lactate dehydrogenase in the parasite (Mphahlele, Mmonwa, & Choong, 2017).
  • Antiallergic Agents: A series of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, with structural similarities to this compound, were prepared and identified as novel antiallergic compounds, highlighting the importance of the indole substituents and the length of the alkanoic chain in determining antiallergic potency (Menciu et al., 1999).

Synthesis and Derivatives

  • Synthesis of Free-NH Indole 2-Acetamides: Research into the synthesis of free-NH indole 2-acetamides, which includes compounds like this compound, was conducted, demonstrating new approaches and applications in the creation of these compounds (Cacchi, Fabrizi, & Filisti, 2009).

Properties

IUPAC Name

2,2,2-trifluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-20-9-2-3-11-10(6-9)8(7-18-11)4-5-17-12(19)13(14,15)16/h2-3,6-7,18H,4-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZDYZZYPDGADB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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